molecular formula C₁₈H₂₀N₂ B106869 (R)-mianserin CAS No. 78684-63-6

(R)-mianserin

Número de catálogo B106869
Número CAS: 78684-63-6
Peso molecular: 264.4 g/mol
Clave InChI: UEQUQVLFIPOEMF-SFHVURJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-mianserin is a chemical compound that belongs to the class of tetracyclic antidepressants. It is a stereoisomer of the racemic mixture of mianserin, a drug that was first introduced in the 1970s for the treatment of depression. (R)-mianserin has been shown to have a higher affinity for serotonin receptors than the racemic mixture, which suggests that it may have greater therapeutic potential.

Aplicaciones Científicas De Investigación

Adrenoreceptor Interactions and Antidepressant Effects

  • Adrenoreceptor Interactions and Antidepressant Activity: (R)-Mianserin, a tetracyclic antidepressant, is involved in the release of noradrenaline mediated via cortical α2‐adrenergic autoreceptor blockade. This stereoselective property contributes to its antidepressant activity. The role of its stereoselectivity towards serotonin receptors in complementing its antidepressant effect is yet to be fully understood (Pinder, 1985).

Neuropharmacological Studies

  • Alteration of Central Noradrenergic Receptor Systems: Mianserin, like other antidepressants, causes changes in central noradrenergic receptor systems. Chronic administration of mianserin results in a significant reduction in the sensitivity of the cyclic AMP response to noradrenaline, without affecting the density of β-adrenergic receptors (Mishra, Janowsky, & Sulser, 1980).

Lifespan Extension Research

  • Increasing Lifespan in Caenorhabditis elegans: Mianserin, when administered during adulthood, increases the lifespan of Caenorhabditis elegans. This effect involves serotonin and octopamine receptors and is linked to mechanisms associated with dietary restriction (Petrascheck, Ye, & Buck, 2009).

Pharmacokinetic Studies

  • Plasma Concentrations and Metabolite Analysis: An analytical method for determining mianserin and its metabolite, N-desmethylmianserin, in human plasma using liquid chromatography-mass spectroscopy has been developed. This method aids in the assessment of mianserin's pharmacokinetics and metabolism (Chauhan et al., 2005).

Stereoselective Pharmacodynamics

  • Stereoselective Effects on Cytotoxicity and Metabolism: The enantiomers of mianserin show differences in cytotoxicity profiles and metabolism. The R-(–) isomer exhibits specific cytotoxicity, highlighting the importance of stereochemistry in mianserin's pharmacological effects (Roberts, KITTERINGHAM, & Park, 1993).

Serotonin Receptor Interactions

  • Effects on Serotonin 5-HT3 Receptors: The enantiomers of mianserin demonstrate stereoselective effects on serotonin 5-HT3 receptors. The R-enantiomer is significantly more potent in inhibiting serotonin-induced ion currents, indicating its major role in mianserin's pharmacological action (Kooyman et al., 1994).

Colorimetric Assay Development

  • Development of Colorimetric Methods for Mianserin Determination: A colorimetric method using Fast Sulphon Black F for the determination of mianserin has been developed, offering a simple approach for quantitative analysis in pharmaceutical research (Ratnakaram, 2018).

Propiedades

IUPAC Name

(7R)-5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQUQVLFIPOEMF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017357
Record name Mianserin, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bR)-

CAS RN

78684-63-6
Record name (-)-Mianserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78684-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mianserin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078684636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mianserin, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIANSERIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83SJB1688K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-mianserin
Reactant of Route 2
(R)-mianserin
Reactant of Route 3
(R)-mianserin
Reactant of Route 4
(R)-mianserin
Reactant of Route 5
(R)-mianserin
Reactant of Route 6
(R)-mianserin

Citations

For This Compound
119
Citations
RM Pinder, AML Van Delft - Acta Psychiatrica Scandinavica, 1983 - Wiley Online Library
S(+)‐mianserin is the more potent enantiomer of mianserin in pharmacological tests indicative for antidepressant activity. Pharmacological tests indicative for sedation suggest that …
Number of citations: 40 onlinelibrary.wiley.com
RM Pinder, AM Van Delft - British Journal of Clinical …, 1983 - Wiley Online Library
1 S(+)‐mianserin is the more potent enantiomer of mianserin in pharmacological tests indicative for antidepressant activity. Pharmacological tests indicative for sedation suggest that …
Number of citations: 66 bpspubs.onlinelibrary.wiley.com
J Pawłowska, Z Czarnocki, K Wojtasiewicz… - Tetrahedron …, 2003 - Elsevier
(14bR)-2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine, (R)-(−)-mianserin 1a was synthesised in several steps in good enantiomeric purity with the use of (S)-(−)-α…
Number of citations: 27 www.sciencedirect.com
RM Pinder - Acta Psychiatrica Scandinavica, 1985 - Wiley Online Library
Mianserin is a tetracyclic antidepressant whose postulated mechanism of action involves release of noradrenaline mediated via cortical α 2 ‐adrenergic autoreceptor blockade. This …
Number of citations: 37 onlinelibrary.wiley.com
K Mihara, K Otani, G Tybring, ML Dahl… - Journal of clinical …, 1997 - journals.lww.com
… between responders and nonresponders was not found for R-mianserin. In 15 patients, the … the CYP2D6 genotype and plasma concentration of R-mianserin. The study presented here …
Number of citations: 61 journals.lww.com
ML Dahl, G Tybring, CE Elwin, C Alm… - Clinical …, 1994 - Wiley Online Library
The pharmacokinetics of mianserin and its main metabolite desmethylmianserin were studied in poor and extensive metabolizers of debrisoquin and of S‐mephenytoin after a single …
Number of citations: 70 ascpt.onlinelibrary.wiley.com
RJ Riley, C Lambert, NR Kitteringham… - British Journal of …, 1989 - Wiley Online Library
… These were 0.6 ą 0.3 for R mianserin (mean ą sd; range 0.4 - 1.1) and 0.6 ą 0.3 for S mianserin (mean ą sd; range 0.3 - 1.2). Significant differences between values for the R and S …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
AR Kooyman, R Zwart, PML Vanderheijden… - …, 1994 - Elsevier
Stereoselective effects of mianserin and ORG3770 on serotonin 5-HT 3 receptors in mouse neuroblastoma N1E-115 cells have been investigated in radioligand binding and in whole-…
Number of citations: 65 www.sciencedirect.com
H Schoemaker, HHG Berendsen, HIT Stevens… - …, 1981 - Springer
The effect of racemic mianserin on K + -evoked tritium release from rat brain cortex slices previously incubated with 3 H-l-noradrenaline was studied. Racemic mianserin (10 -9 -10 -5 M) …
Number of citations: 38 link.springer.com
CB Eap, K Powell, D Campus‐Souche, C Monney… - Chirality, 1994 - Wiley Online Library
An HPLC method is presented which allows the measurement in the same run of the enantiomers of mianserin, desmethylmianserin, and 8‐hydroxymianserin in plasma and urine of …
Number of citations: 20 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.